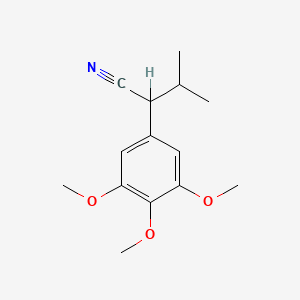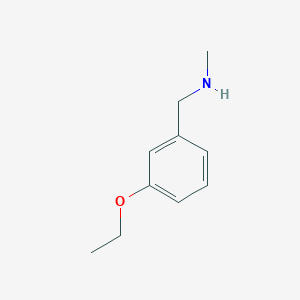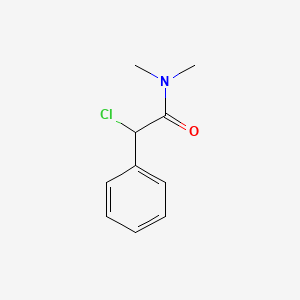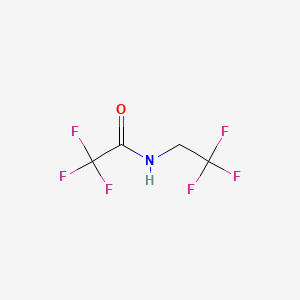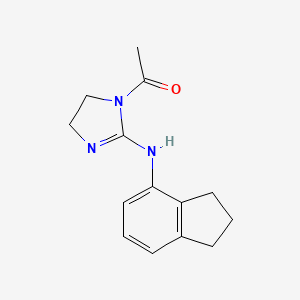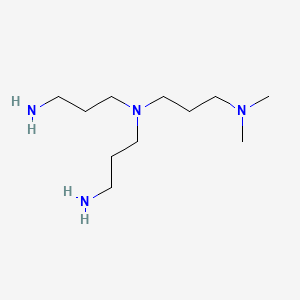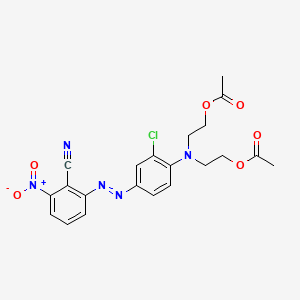
Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate is a heterocyclic organic compound with the chemical formula C12H10N2O5 and a molecular weight of 262.2214 g/mol . It belongs to the class of indole derivatives and exhibits interesting properties due to its structural features.
Synthesis Analysis
The synthesis of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the condensation of an appropriate indole derivative (such as 3-nitroindole) with ethyl formate or ethyl chloroformate. The formyl group is introduced during this step. Further nitration of the resulting intermediate yields the nitro group at position 5 of the indole ring. The final product is obtained by esterification of the carboxylic acid group with ethanol (ethyl ester formation) .
Molecular Structure Analysis
The compound’s molecular structure consists of an indole ring system with a formyl group (CHO) at position 3 and a nitro group (NO2) at position 5. The ethyl ester group (COOEt) is attached to the indole nitrogen. The arrangement of these functional groups significantly influences its reactivity and biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis of Indole Derivatives : Ethyl 5-formyl-1H-indole-2-carboxylates are synthesized from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. This process involves the transformation of the sulfomethyl group to a formyl function, yielding ethyl 5-chloromethyl-1H-indole-2-carboxylates, which are then hydrolyzed and oxidized to aldehydes (Pete, Parlagh, & Tőke, 2003).
Facile Synthesis of Formyl-1H-indole-2-carboxylates : A method for synthesizing ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates has been developed. This synthesis starts from 2-ethoxycarbonyl-1H-indole-methanesulfonic acids and proceeds through several stages including chloromethylation, hydrolysis, and oxidation to aldehydes (Pete, Szöllösy, & Szokol, 2006).
Corrosion Inhibition Studies : Studies on 5-Nitro isatin derivatives, which include 5-Nitro-3-(Ethyl imino acetate)-2-oxo indol and related compounds, have been conducted. These studies encompass theoretical and experimental analysis for their application as corrosion inhibitors in sea water, indicating their potential utility in material science (Ahmed, 2018).
Synthesis of Pyrroloindole Ring Systems : The Barton–Zard reaction has been used to synthesize pyrrolo[2,3-b]indole ring systems from 3-nitro-N-(phenylsulfonyl)indole and ethyl isocyanoacetate. This reaction deviates from the expected product, demonstrating an unusual pathway in organic synthesis (Pelkey, Chang, & Gribble, 1996).
Biological Activity Studies
Anti-fungal Activity : Compounds like 3-(2′-Nitrovinyl)indoles, synthesized from 3-formylindoles, have demonstrated significant anti-fungal activity against pathogens like Candida albicans. This indicates potential applications in medicinal chemistry and pharmaceutical research (Canoira et al., 1989).
- 3,5-substituted-indole-2-carboxamides has been achieved. This includes the development of a 5-nitro-indole-2-carboxylate derivative, which was further modified to produce various intermediates and amides, demonstrating the compound's versatility in synthetic chemistry (Bratton, Roth, Trivedi, & Unangst, 2000).
Other Applications
Chemical Transformations and Reactions : Ethyl indole-2-carboxylate and its derivatives have been utilized in various chemical reactions, including acylation, to yield ethyl 3-acylindole-2-carboxylates. These studies contribute to the understanding of reaction mechanisms and provide methods for synthesizing diverse indole derivatives (Murakami et al., 1985).
Synthesis of Alkaloids and Related Compounds : Research has focused on the Pictet-Spengler reaction to produce new ring systems and derivatives of indole compounds, contributing to the field of alkaloid synthesis and expanding the range of possible chemical structures (Dancsó, Kajtár-Peredy, & Szántay, 2009).
Synthesis of Biologically Active Compounds : Efforts in synthesizing 1,3,4-oxadiazolyl nitroindoles from ethyl nitroindole-2-carboxylates have been reported, with some compounds showing promising anti-inflammatory activity. This research adds to the understanding of nitroindole derivatives in the context of biological activity (Narayana et al., 2005).
Eigenschaften
IUPAC Name |
ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)11-9(6-15)8-5-7(14(17)18)3-4-10(8)13-11/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYQFJANDPSILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398470 | |
| Record name | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |
CAS RN |
22120-89-4 | |
| Record name | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



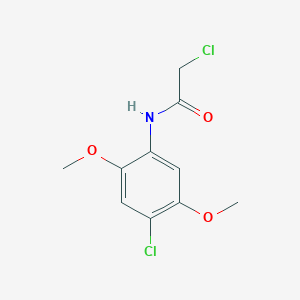
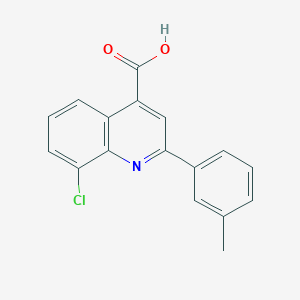
![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1608428.png)



